molecular formula C16H24N2O4S B2561778 3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide CAS No. 899979-09-0

3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2561778
CAS No.: 899979-09-0
M. Wt: 340.44
InChI Key: GSATYBHTENAMNA-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide is a compound that belongs to the class of benzamides It features a benzamide core with a methoxy group at the 3-position and a sulfonyl-substituted ethyl chain attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzamide with a sulfonyl chloride in the presence of a base.

    Attachment of the Piperidine Ring: The final step involves the reaction of the sulfonyl-substituted benzamide with 4-methylpiperidine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-hydroxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide.

    Reduction: Formation of 3-methoxy-N-{2-[(4-methylpiperidin-1-yl)ethyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzamide derivatives.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-{2-[(4-methylpiperazin-1-yl)sulfonyl]ethyl}benzamide: Similar structure but with a piperazine ring instead of a piperidine ring.

    3-methoxy-N-{2-[(4-methylpiperidin-1-yl)ethyl]benzamide: Lacks the sulfonyl group.

Uniqueness

3-methoxy-N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}benzamide is unique due to the presence of both the methoxy and sulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-methoxy-N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-6-9-18(10-7-13)23(20,21)11-8-17-16(19)14-4-3-5-15(12-14)22-2/h3-5,12-13H,6-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSATYBHTENAMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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